molecular formula C8H12O B2647633 1-Spiro[2.3]hexan-2-ylethanone CAS No. 42809-23-4

1-Spiro[2.3]hexan-2-ylethanone

Cat. No.: B2647633
CAS No.: 42809-23-4
M. Wt: 124.183
InChI Key: UZUNGBHWOSTCKE-UHFFFAOYSA-N
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Description

1-Spiro[2.3]hexan-2-ylethanone is a chemical reagent featuring a strained spiro[2.3]hexane framework, a structure of significant interest in modern medicinal and materials chemistry. The spiro[2.3]hexane unit is recognized as a valuable, three-dimensional bioisostere, commonly used to replace flat aromatic rings or single carbon atoms in lead compounds to optimize their physicochemical properties . This substitution strategy can lead to improved metabolic stability, altered solubility, and enhanced selectivity for target proteins. The incorporation of a ketone functional group at the 2-position, as in this compound, provides a versatile synthetic handle for further derivatization, enabling researchers to efficiently build more complex molecular architectures around the rigid spiro core . The inherent strain and three-dimensionality of the spiro[2.3]hexane system make it a compelling scaffold for investigating novel chemical space in drug discovery programs and for the development of advanced materials . Research into related spiro compounds has demonstrated their utility in creating structurally unique molecular shapes, which is a critical factor in the design of ligands for biological targets and in the exploration of structure-activity relationships . This compound is offered exclusively for research purposes to support these innovative applications.

Properties

IUPAC Name

1-spiro[2.3]hexan-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-6(9)7-5-8(7)3-2-4-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUNGBHWOSTCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Spiro[2.3]hexan-2-ylethanone typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions . Industrial production methods may involve similar cycloaddition reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-Spiro[2.3]hexan-2-ylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

Synthetic Routes

  • Visible-Light-Induced Cycloaddition : This method employs polypyridyl iridium (III) catalysts to facilitate the formation of spirocyclic frameworks under mild conditions.
  • Chemical Transformations : The compound can undergo oxidation, reduction, and substitution reactions, allowing for the generation of various derivatives with tailored functionalities.

Organic Chemistry

1-Spiro[2.3]hexan-2-ylethanone serves as a key intermediate in synthesizing more complex spirocyclic compounds. Its ability to participate in various chemical reactions makes it a versatile tool for chemists looking to create novel structures.

Reaction Type Description Example Products
OxidationConverts to ketones or carboxylic acids3-Hydroxy-1-spiro[2.3]hexan-2-one
ReductionForms alcohols or alkanes1-Spiro[2.3]hexan-2-ol
SubstitutionChlorine atom can be replaced1-Amino-spiro[2.3]hexan-2-ylethanone

Biological Studies

The compound's unique structure allows it to be a candidate for studying enzyme interactions and biological pathways. Research indicates that spirocyclic compounds can influence biological processes due to their ability to mimic natural substrates or inhibitors.

Case Study: Enzyme Inhibition
In studies involving enzyme kinetics, derivatives of spirocyclic compounds have shown potential as enzyme inhibitors, impacting metabolic pathways significantly. For instance, modifications of this compound have been explored for their inhibitory effects on specific enzymes involved in disease pathways.

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of materials with specific mechanical or chemical properties. Its spirocyclic nature contributes to the stability and performance of polymers and other materials.

Mechanism of Action

The mechanism by which 1-Spiro[2.3]hexan-2-ylethanone exerts its effects involves its highly strained spirocyclic structure, which makes it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Ring Size and Molecular Complexity

(a) 1-{Spiro[2.2]pentan-1-yl}ethan-1-one (CAS 249563-62-0)
  • Molecular formula : C₇H₁₀O
  • Spiro system : Smaller spiro[2.2]pentane core.
  • Key differences : Reduced molecular weight (110.16 g/mol vs. 124.18 g/mol for the target compound) and ring strain due to the smaller cyclopropane-cyclopentane junction. This compound is a liquid at room temperature and requires storage at 4°C ().
(b) Ethanone,1-spiro[2.5]octyl- (CAS 29088-52-6)
  • Molecular formula : C₁₀H₁₆O
  • Spiro system : Larger spiro[2.5]octane core.
  • Key differences : Increased hydrophobicity and molecular weight (152.23 g/mol) due to the expanded cyclohexane ring. Such structural variations may enhance lipid solubility, making it suitable for drug delivery applications .
(c) Spiro[2.3]hexan-4-one (CAS 20571-15-7)
  • Molecular formula : C₆H₈O
  • Spiro system: Similar spiro[2.3]hexane backbone but lacks the ethanone substituent.
  • Key differences : Simpler structure (96.13 g/mol) with a ketone group directly on the spiro carbon. This compound is often used as a synthetic intermediate for more complex spiro derivatives .

Functional Group Modifications

(a) 2-(Spiro[2.3]hexan-4-yl)acetic acid (CAS 2091582-03-3)
  • Molecular formula : C₈H₁₂O₂
  • Functional group : Acetic acid moiety replaces the ketone.
  • This derivative is utilized in chemical synthesis as a chiral building block .
(b) 1'-Acetylspiro(cyclopentane-1,3'-indoline)
  • Molecular formula: Not explicitly provided, but structurally incorporates an indole ring.
  • Key differences : The aromatic indoline moiety may confer fluorescence or biological activity (e.g., enzyme inhibition), unlike the purely aliphatic target compound .

Physical and Chemical Properties

Compound Molecular Formula Spiro System Molecular Weight (g/mol) Key Properties/Applications
1-Spiro[2.3]hexan-2-ylethanone C₈H₁₂O [2.3] 124.18 Rigid backbone for drug design
1-{Spiro[2.2]pentan-1-yl}ethan-1-one C₇H₁₀O [2.2] 110.16 Liquid phase synthesis
Spiro[2.3]hexan-4-one C₆H₈O [2.3] 96.13 Intermediate for spiro expansions
2-(Spiro[2.3]hexan-4-yl)acetic acid C₈H₁₂O₂ [2.3] 140.18 Chiral synthesis

Biological Activity

Overview

1-Spiro[2.3]hexan-2-ylethanone is a unique organic compound characterized by its spirocyclic structure, which consists of a six-membered ring fused to a three-membered ring. This configuration creates a highly strained and reactive compound, making it a subject of interest in various fields such as medicinal chemistry, materials science, and biological research.

The synthesis of this compound typically involves cycloaddition reactions, particularly visible-light-induced intramolecular [2 + 2] cycloadditions using methylenecyclopropanes in the presence of catalysts like polypyridyl iridium(III) . The compound can undergo various chemical transformations, including:

  • Oxidation : Using oxidizing agents such as potassium permanganate or chromium trioxide, leading to ketones or carboxylic acids.
  • Reduction : Reactions with lithium aluminum hydride or sodium borohydride yield alcohols.
  • Substitution : Nucleophilic substitution at the spirocyclic carbon can occur with reagents like sodium methoxide .

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, which allow it to interact with various biological targets.

The highly strained structure of this compound contributes to its reactivity, enabling it to act as a probe in enzyme mechanisms and protein-ligand interactions. The specific molecular targets and pathways depend on the application, such as enzyme inhibition or receptor interaction in medicinal chemistry .

Therapeutic Potential

Research indicates that spirocyclic compounds, including this compound, may exhibit potential therapeutic properties:

  • Antiviral Activity : Investigations into similar compounds have shown promising results against viral infections.
  • Antibacterial Properties : The compound's structure may contribute to its effectiveness against bacterial pathogens.
  • Anticancer Effects : Preliminary studies suggest that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other spirocyclic compounds:

CompoundBiological ActivityReference
This compoundAntiviral, antibacterial, anticancer,
SpiropyransPhotochromic properties; used in smart materials
Spiro[cyclopropane-1,2’-steroids]Diuretic and antiandrogenic effects

Case Studies and Research Findings

Several studies have highlighted the biological activity of related spirocyclic compounds:

  • Inhibition Studies : Research on similar compounds has demonstrated significant inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD), which plays a crucial role in steroid metabolism. Compounds showed over 50% inhibition at concentrations around 10 µM .
  • Antiproliferative Activity : Some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
  • Enzyme Interaction : Studies have shown that compounds with similar structures can effectively inhibit nuclear export proteins (XPO1), which are often overexpressed in cancers .

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